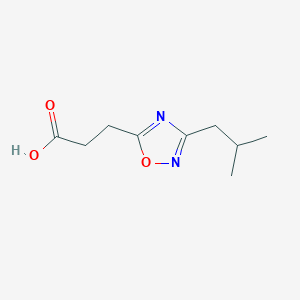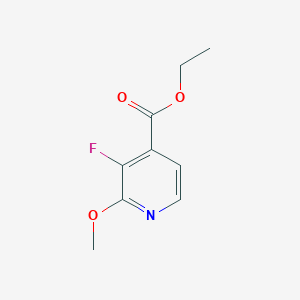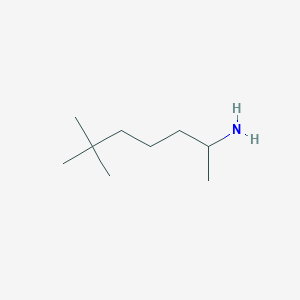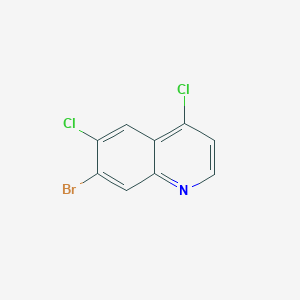
3-(3-Isobutyl-1,2,4-oxadiazol-5-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Isobutyl-1,2,4-oxadiazol-5-yl)propanoic acid is a chemical compound with the molecular formula C9H14N2O3 and a molecular weight of 198.22 g/mol It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Méthodes De Préparation
The synthesis of 3-(3-Isobutyl-1,2,4-oxadiazol-5-yl)propanoic acid typically involves the reaction of isobutylamine with a suitable carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. One common method involves the use of amidoxime intermediates, which are cyclized under acidic or basic conditions to yield the desired oxadiazole . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to improve yield and purity .
Analyse Des Réactions Chimiques
3-(3-Isobutyl-1,2,4-oxadiazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3-(3-Isobutyl-1,2,4-oxadiazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
3-(3-Isobutyl-1,2,4-oxadiazol-5-yl)propanoic acid can be compared with other similar compounds, such as:
3-(3-Isobutyl-1,2,4-oxadiazol-5-yl)piperidine: This compound has a similar oxadiazole ring but with a piperidine substituent, which may alter its chemical and biological properties.
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid:
3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoic acid: The presence of a methyl group instead of an isobutyl group can influence the compound’s stability and interactions with other molecules.
Propriétés
Formule moléculaire |
C9H14N2O3 |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
3-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]propanoic acid |
InChI |
InChI=1S/C9H14N2O3/c1-6(2)5-7-10-8(14-11-7)3-4-9(12)13/h6H,3-5H2,1-2H3,(H,12,13) |
Clé InChI |
LIMPJYZGSXZOGW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=NOC(=N1)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Isopropylpyrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B13645222.png)







![1-(Benzo[d]thiazol-2-ylthio)butan-2-one](/img/structure/B13645259.png)

